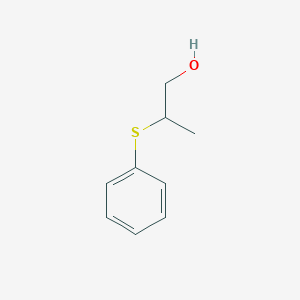
2-(Phenylsulfanyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylsulfanyl)propan-1-ol is an organic compound characterized by the presence of a phenylsulfanyl group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)propan-1-ol typically involves the reaction of a phenylsulfanyl compound with a propanol derivative. One common method is the Grignard reaction, where a phenylmagnesium bromide reacts with a propanol derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenylsulfanyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Phenylsulfanyl)propan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Phenylsulfanyl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Phenylsulfanyl)ethanol: Similar structure but with a shorter carbon chain.
2-(Phenylsulfanyl)butanol: Similar structure but with a longer carbon chain.
Phenylmethanethiol: Contains a phenylsulfanyl group but lacks the hydroxyl group.
Uniqueness
2-(Phenylsulfanyl)propan-1-ol is unique due to its specific combination of the phenylsulfanyl group and the propanol backbone, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
32300-49-5 |
|---|---|
Molekularformel |
C9H12OS |
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
2-phenylsulfanylpropan-1-ol |
InChI |
InChI=1S/C9H12OS/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
InChI-Schlüssel |
FINCDYVJHKIEBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


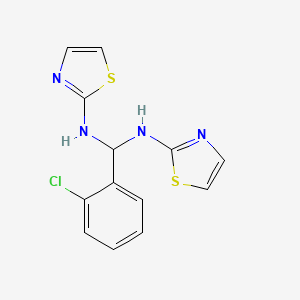
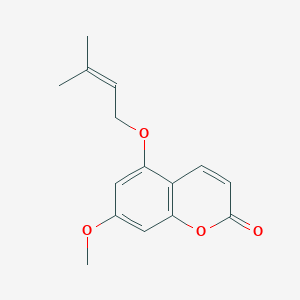
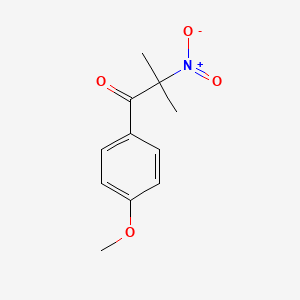
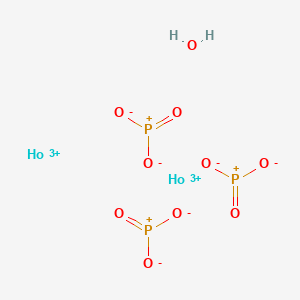
![Dispiro[2.1.2.1]octane](/img/structure/B14686361.png)
![4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone](/img/structure/B14686363.png)
![10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol](/img/structure/B14686370.png)
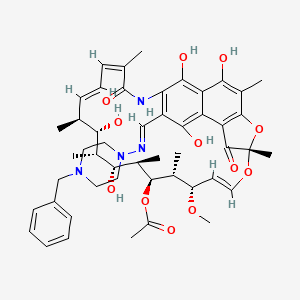
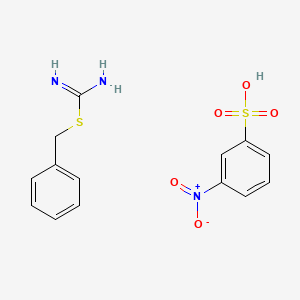
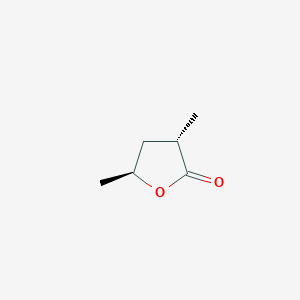
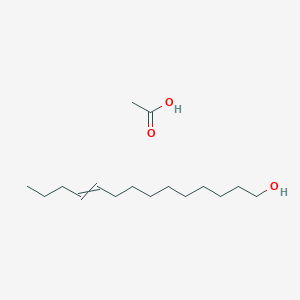
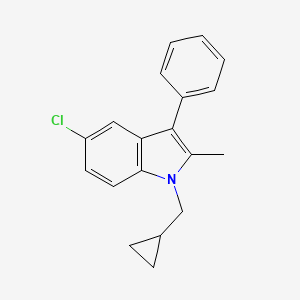
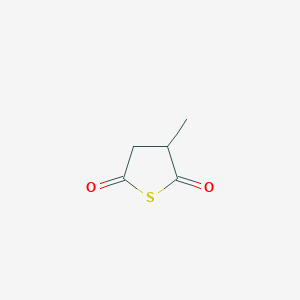
![Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one](/img/structure/B14686417.png)
